Etomidate Impurity C HCl

Catalog No.
S12546650
CAS No.
7127-05-1
M.F
C15H19ClN2O2
M. Wt
294.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etomidate Impurity C HCl

CAS Number

7127-05-1

Product Name

Etomidate Impurity C HCl

IUPAC Name

propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

InChI

InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H

InChI Key

GLHYKXLBGHQXMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl

Etomidate Impurity C Hydrochloride is a chemical compound that serves as an impurity in the synthesis of etomidate, a widely used anesthetic agent. The compound's structure features an imidazole ring, with an isopropyl group and a phenylethyl group attached. This impurity is significant in the pharmaceutical industry due to its potential effects on drug metabolism and pharmacokinetics. The chemical formula for Etomidate Impurity C Hydrochloride is C15H19ClN2O2C_{15}H_{19}ClN_{2}O_{2}, and it has a molecular weight of approximately 294.78 g/mol .

, including:

  • Oxidation: This process can convert the compound into corresponding imidazole derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The imidazole ring can be reduced to form more saturated derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound's imidazole ring can participate in substitution reactions where hydrogen atoms are replaced by other functional groups, facilitated by reagents like halogens or alkylating agents under acidic or basic conditions .

The synthesis of Etomidate Impurity C Hydrochloride typically involves the reaction of isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate with hydrochloric acid. This reaction is conducted under controlled conditions to ensure the formation of the hydrochloride salt. Industrial production follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and solvents. Purification techniques such as recrystallization or chromatography are commonly employed to achieve high purity levels .

Etomidate Impurity C Hydrochloride has several applications:

  • Pharmaceutical Research: It is primarily studied for its role as an impurity in etomidate synthesis, helping researchers understand its effects on drug formulation and efficacy.
  • Metabolic Studies: Due to its interactions with cytochrome P450 enzymes, it is valuable in studies investigating drug metabolism and interactions.
  • Chemical Synthesis: It may also serve as a precursor or intermediate in the synthesis of other compounds within medicinal chemistry .

Research indicates that Etomidate Impurity C Hydrochloride significantly interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to both inhibition and activation of enzymatic activity, potentially resulting in altered pharmacokinetics for co-administered drugs. Understanding these interactions is vital for predicting drug-drug interactions and optimizing therapeutic regimens involving etomidate .

Etomidate Impurity C Hydrochloride shares structural similarities with several other compounds used in anesthesia and sedation. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
EtomidateC14H16N2O2C_{14}H_{16}N_{2}O_{2}A widely used anesthetic agent with rapid onset.
KetamineC13H16ClNC_{13}H_{16}ClNNMDA receptor antagonist used for anesthesia and pain relief.
PropofolC12H18OC_{12}H_{18}OA short-acting sedative-hypnotic agent.
ThiopentalC11H17N2O2SC_{11}H_{17}N_{2}O_2SBarbiturate used for induction of anesthesia.

Etomidate Impurity C Hydrochloride is unique due to its specific interactions with cytochrome P450 enzymes, influencing metabolic pathways differently than these other compounds, which may have distinct mechanisms of action and metabolic profiles .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

294.1135055 g/mol

Monoisotopic Mass

294.1135055 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

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